6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one
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Overview
Description
6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one is a heterocyclic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a pyridine ring fused to a chromenone structure, with a hydroxyl group at the 6th position. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one typically involves the condensation of 3-pyridinecarboxaldehyde with a suitable chromenone precursor under acidic or basic conditions. One common method involves the use of acetic acid as a solvent and a catalyst to facilitate the reaction . The reaction is usually carried out at elevated temperatures to ensure complete condensation and formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of green chemistry principles, such as employing environmentally friendly solvents and catalysts, is also gaining popularity in the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions: 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 6th position can be oxidized to form a ketone derivative.
Reduction: The chromenone ring can be reduced to form dihydro derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 6-keto-2-pyridin-3-yl-2,3-dihydrochromen-4-one.
Reduction: Formation of 6-hydroxy-2-pyridin-3-yl-2,3,4,5-tetrahydrochromen-4-one.
Substitution: Formation of halogenated or nitrated derivatives of the pyridine ring.
Scientific Research Applications
6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl group can scavenge free radicals, thereby preventing oxidative damage to cells.
Antimicrobial Activity: The compound can disrupt the cell membrane of bacteria, leading to cell death.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines, reducing inflammation.
Anticancer Activity: The compound can induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Coumarin: A structurally related compound with a benzopyranone core.
Chromone: Another related compound with a similar chromenone structure.
Flavone: A compound with a similar structure but with additional phenyl groups.
Uniqueness: 6-Hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one is unique due to the presence of both a pyridine ring and a chromenone structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H11NO3 |
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Molecular Weight |
241.24 g/mol |
IUPAC Name |
6-hydroxy-2-pyridin-3-yl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C14H11NO3/c16-10-3-4-13-11(6-10)12(17)7-14(18-13)9-2-1-5-15-8-9/h1-6,8,14,16H,7H2 |
InChI Key |
RUOWWYMRQXMGMH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)O)C3=CN=CC=C3 |
Origin of Product |
United States |
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